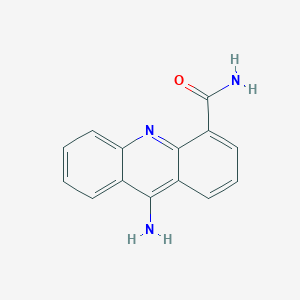

9-Aminoacridine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

9-aminoacridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-12-8-4-1-2-7-11(8)17-13-9(12)5-3-6-10(13)14(16)18/h1-7H,(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQAEEYIUMQDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147854 | |

| Record name | 9-Aminoacridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106988-43-6 | |

| Record name | 9-Aminoacridine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106988436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminoacridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 9-Aminoacridine-4-carboxamide

Introduction: A Potent Scaffold in Cancer Chemotherapy

The 9-aminoacridine-4-carboxamide scaffold represents a significant class of synthetic antitumor agents with potent activity against a range of cancer cell lines.[1] These compounds have been the subject of extensive research due to their profound effects on cellular proliferation and their potential for therapeutic development. At the core of their anticancer activity lies a multifaceted mechanism of action, primarily centered on the disruption of DNA topology and the inhibition of essential nuclear enzymes. This guide provides a detailed exploration of the molecular and cellular mechanisms underpinning the efficacy of 9-aminoacridine-4-carboxamides, intended for researchers, scientists, and professionals in the field of drug development.

The planar tricyclic structure of the acridine ring is a key determinant of its biological activity, allowing it to function as a classic DNA intercalator.[2][3] This physical insertion between the base pairs of the DNA double helix is the foundational event that triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[4][5] This guide will dissect this process, from the initial DNA binding event to the downstream signaling consequences, providing both the theoretical framework and practical experimental approaches to study these phenomena.

Primary Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning

The principal mechanism by which 9-aminoacridine-4-carboxamides exert their cytotoxic effects is through a dual action of DNA intercalation and subsequent poisoning of topoisomerase II enzymes.[6][7]

DNA Intercalation: The Initial Molecular Interaction

9-Aminoacridine-4-carboxamides possess a planar aromatic ring system that readily inserts itself between the base pairs of double-stranded DNA, a process known as intercalation.[8] This interaction is stabilized by π-π stacking forces between the acridine core and the DNA bases. X-ray crystallography studies have provided high-resolution insights into this binding mode, revealing that the drug molecule intercalates preferentially at CpG dinucleotide steps.[7][9]

Upon intercalation, the DNA structure is significantly distorted. This includes an unwinding of the DNA helix at the site of insertion.[9][10] The side chains of the this compound molecule, typically located at the 4 and 9 positions, play a crucial role in the stability and kinetics of the DNA-drug complex. For instance, a protonated dimethylamino group on a side chain can form hydrogen bonds with the N7 and O6 atoms of guanine residues in the major groove, further anchoring the drug to the DNA.[7][9] A bridging water molecule can also form hydrogen bonds between the 4-carboxamide group and a phosphate group of the DNA backbone.[7][9]

This intercalation-driven distortion of the DNA helix is a critical first step, as it creates a binding site for and ultimately traps the topoisomerase II enzyme.

Topoisomerase II Poisoning: Trapping the Cleavable Complex

Topoisomerase II is a vital nuclear enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication, transcription, and chromosome segregation.[11] It functions by creating transient double-strand breaks in the DNA, passing another DNA segment through the break, and then resealing the break.[12]

9-Aminoacridine-4-carboxamides are classified as topoisomerase II poisons. They do not inhibit the catalytic activity of the enzyme directly but instead stabilize the "cleavable complex," a covalent intermediate where topoisomerase II is bound to the 5'-termini of the cleaved DNA.[11] By stabilizing this complex, the drug prevents the re-ligation of the DNA strands, leading to an accumulation of persistent double-strand breaks.[11] It is hypothesized that the intercalated drug molecule restricts the conformational flexibility of the DNA, thereby hindering the ability of topoisomerase II to complete its catalytic cycle and reseal the DNA break.[13]

The accumulation of these double-strand breaks is a highly cytotoxic event, triggering cell cycle arrest, typically at the G1-S phase, and ultimately initiating the apoptotic cascade.[4]

Secondary and Emerging Mechanisms of Action

While DNA intercalation and topoisomerase II poisoning are the primary drivers of the anticancer activity of 9-aminoacridine-4-carboxamides, emerging evidence suggests the involvement of other cellular pathways.

Some 9-aminoacridine derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer.[14] For instance, studies have indicated that these compounds can inhibit the PI3K/AKT/mTOR pathway, a critical pro-survival signaling cascade.[5][14] Additionally, they have been observed to suppress the activity of the transcription factor NF-kappaB and activate the p53 tumor suppressor pathway.[5][14] The ability to simultaneously target multiple oncogenic pathways makes these compounds particularly attractive as multi-targeted anticancer agents.[14][15]

It is important to note that some derivatives may also interact with topoisomerase I, although this interaction does not appear to be the primary driver of cytotoxicity.[4]

Experimental Protocols for Mechanistic Investigation

A thorough understanding of the mechanism of action of 9-aminoacridine-4-carboxamides relies on a suite of well-established in vitro and cell-based assays.

DNA Intercalation Assays

1. DNA Unwinding Assay: This assay assesses the ability of a compound to unwind supercoiled plasmid DNA. Intercalation introduces a change in the DNA's linking number, which can be visualized by agarose gel electrophoresis.[10]

-

Principle: Intercalating agents unwind the DNA helix, leading to a change in its superhelical density. This change in topology alters the electrophoretic mobility of the plasmid DNA.

-

Methodology:

-

Incubate supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of the this compound derivative.

-

Include a known intercalator (e.g., ethidium bromide) as a positive control and a non-intercalating compound as a negative control.

-

Resolve the DNA topoisomers on an agarose gel.[16]

-

Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., SYBR Green). Intercalation will cause the supercoiled DNA to migrate at a different rate compared to the untreated control.[16]

-

2. Fluorescent Intercalator Displacement (FID) Assay: This is a high-throughput method to quantify the DNA binding affinity of a compound.[10]

-

Principle: The assay measures the displacement of a fluorescent DNA intercalator (e.g., ethidium bromide) from DNA by a test compound. The decrease in fluorescence is proportional to the binding affinity of the test compound.

-

Methodology:

-

Prepare a solution of double-stranded DNA pre-saturated with a fluorescent intercalator.

-

Add increasing concentrations of the this compound derivative.

-

Measure the decrease in fluorescence intensity using a fluorescence plate reader.

-

Calculate the binding affinity (e.g., IC50 value for displacement) from the resulting dose-response curve.

-

Topoisomerase II Inhibition Assays

1. kDNA Decatenation Assay: This is a specific and widely used assay for topoisomerase II activity.[12][17]

-

Principle: Topoisomerase II can decatenate, or unlink, the interlocked network of kinetoplast DNA (kDNA) from trypanosomes. Inhibitors of topoisomerase II will prevent this decatenation.[12]

-

Methodology:

-

Set up reaction mixtures containing kDNA, topoisomerase II assay buffer, ATP, and varying concentrations of the test compound.[18]

-

Initiate the reaction by adding purified topoisomerase II enzyme.[11]

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[18]

-

Stop the reaction by adding a stop solution containing SDS and proteinase K.[17]

-

Analyze the products by agarose gel electrophoresis. Catenated kDNA will remain in the loading well, while decatenated minicircles will migrate into the gel.[11]

-

2. Plasmid DNA Relaxation Assay: This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA in an ATP-dependent manner.[11]

-

Principle: Topoisomerase II relaxes supercoiled DNA. Inhibitors will prevent this relaxation, leaving the DNA in its supercoiled state.[11]

-

Methodology:

Cell-Based Assays

1. Cytotoxicity Assay (e.g., MTT Assay): This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).[19][1]

-

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the this compound derivative for a specified time (e.g., 72 hours).

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Calculate the IC50 value from the dose-response curve.

-

2. Cell Cycle Analysis: This assay determines the effect of the compound on the cell cycle distribution.

-

Principle: DNA content varies depending on the phase of the cell cycle. This can be measured by flow cytometry after staining the DNA with a fluorescent dye like propidium iodide.

-

Methodology:

-

Treat cells with the test compound for a defined period.

-

Harvest the cells, fix them in ethanol, and stain with propidium iodide.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Quantitative Data Summary

The biological activity of this compound derivatives is often characterized by their IC50 values in various assays. The following table provides a representative summary of such data, although specific values can vary depending on the derivative and the experimental conditions.

| Compound Class | Assay Type | Cell Line/Target | IC50 Range |

| Bis(9-aminoacridine-4-carboxamides) | Cytotoxicity | Human leukaemic cells | 99 to 1100 nM[20] |

| 9-aminoacridine derivatives | Cytotoxicity | Lung cancer (A-549) | 18.75 - 100 µg/ml[19][1] |

| 9-aminoacridine derivatives | Cytotoxicity | Cervical cancer (HeLa) | 13.75 - 47.50 µg/ml[19][1] |

| Acridone carboxamide | Metabolism (Km) | Rat/mouse hepatic cytosol | 11 µM[21] |

Conclusion and Future Directions

The this compound scaffold remains a compelling starting point for the development of novel anticancer agents. Its well-defined primary mechanism of action, involving DNA intercalation and topoisomerase II poisoning, provides a solid foundation for rational drug design. The structural details of the drug-DNA interaction, elucidated through X-ray crystallography, offer valuable insights for optimizing binding affinity and specificity.

Future research in this area should continue to explore the structure-activity relationships of novel derivatives, aiming to enhance their potency and selectivity for cancer cells. Furthermore, a deeper investigation into the secondary mechanisms, such as the modulation of key signaling pathways, could unveil opportunities for developing multi-targeted therapies with improved efficacy and a reduced likelihood of drug resistance. The combination of rigorous biochemical and cell-based assays, as outlined in this guide, will be instrumental in advancing our understanding of these promising compounds and translating them into clinically effective cancer therapeutics.

References

- BenchChem. (n.d.). Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin.

- TopoGEN. (n.d.). Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol.

- Adams, A., et al. (2000). Acridinecarboxamide topoisomerase poisons: structural and kinetic studies of the DNA complexes of 5-substituted 9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamides. Molecular Pharmacology, 58(3), 649-58.

- Adams, A., et al. (2000). A novel form of intercalation involving four DNA duplexes in an acridine-4-carboxamide complex of d(CGTACG)(2). Nucleic Acids Research, 28(21), 4244-51.

- Adams, A., et al. (2000). A novel form of intercalation involving four DNA duplexes in an acridine-4-carboxamide complex of d(CGTACG)2. Nucleic Acids Research, 28(21), 4244–4251.

- National Institutes of Health. (2013). Topoisomerase Assays. Current Protocols in Pharmacology.

- National Institutes of Health. (n.d.). Topoisomerase Assays.

- Gourdie, T. A., et al. (2008). DNA threading bis(9-aminoacridine-4-carboxamides): effects of piperidine sidechains on DNA binding, cytotoxicity and cell cycle arrest. Bioorganic & Medicinal Chemistry, 16(8), 4390-400.

- Adams, A., et al. (1999). Crystal Structure of the Topoisomerase II Poison 9-Amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide Bound to the DNA Hexanucleotide d(CGTACG)2. Biochemistry, 38(37), 12065-12076.

- Finlay, G. J., et al. (1991). Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs. European Journal of Cancer, 27(12), 1690-4.

- TopoGEN. (n.d.). Manual for Topoisomerase II Drug Screening Kit.

- Ferguson, D. M., et al. (2007). On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents. ACS Chemical Biology, 2(8), 545-554.

- Guo, C., et al. (2009). 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways. Oncogene, 28(8), 1151-61.

- Kumar, A., et al. (2011). Synthesis and biological evaluation of new this compound derivatives as anticancer agents. Saudi Pharmaceutical Journal, 19(4), 227-234.

- Holmes, R. J., et al. (2021). The DNA binding properties of 9-aminoacridine carboxamide Pt complexes. Bioorganic & Medicinal Chemistry, 38, 116191.

- Pautex, F., et al. (1992). [Experimental method for the definition of intercalation of compounds in DNA]. Comptes Rendus de l'Académie des Sciences, Série III, 315(7), 265-9.

- El-Sayed, N. N. E., et al. (2021). Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. Scientific Reports, 11(1), 2296.

- Kumar, A., et al. (2013). Synthesis and anticancer study of 9-aminoacridine derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 610-616.

- Gensicka-Kowalewska, M., et al. (2017). Medicinal chemistry of acridine and its analogues. RSC Advances, 7(26), 15937-15960.

- Slaninova, I., et al. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research, 50(17), 9695-9706.

- Vladescu, I. D., et al. (2007). Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. Nucleic Acids Research, 35(12), 4135-4142.

- Mangueira, V. M. M., et al. (2022). A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. Frontiers in Pharmacology, 13, 969440.

- Wilson, A. (2022). DNA Intercalation. Pollock Research Lab - University of Richmond Blogs.

- ideXlab. (n.d.). 9-Aminoacridine - Explore the Science & Experts.

- Bezbaruah, B. (2010). The Binding of Acridine-4- Carboxamides within DNA Sequences: An Ab-initio and Force Field Studies. International Journal of Drug Design and Discovery, 1(1).

- Gesto, D., et al. (2011). 9-aminoacridine derivatives, their preparation and uses. Google Patents.

- Slaninova, I., et al. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research, 50(17), 9695-9706.

- Oliveira, C. S. de, et al. (2021). DNA-Based Electrodes and Computational Approaches on the Intercalation Study of Antitumoral Drugs. Molecules, 26(24), 7687.

- Lipfert, J., et al. (2011). DNA-intercalator interactions: structural and physical analysis using atomic force microscopy in solution. Soft Matter, 7(11), 5171-5179.

- Robertson, I. G., et al. (1993). Cytosol mediated metabolism of the experimental antitumor agent acridine carboxamide to the 9-acridone derivative. Biochemical Pharmacology, 45(7), 1538-41.

- Gensicka-Kowalewska, M., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(26), 15937-15960.

- Murahari, M., et al. (2018). Nitric oxide releasing acridone carboxamide derivatives as reverters of doxorubicin resistance in MCF7/Dx cancer cells. Bioorganic & Medicinal Chemistry Letters, 28(18), 3073-3078.

- Murahari, M., et al. (2023). Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies. 3 Biotech, 13(4), 133.

Sources

- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 4. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Acridinecarboxamide topoisomerase poisons: structural and kinetic studies of the DNA complexes of 5-substituted 9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA-intercalator interactions: structural and physical analysis using atomic force microscopy in solution - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The DNA binding properties of 9-aminoacridine carboxamide Pt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs [pubmed.ncbi.nlm.nih.gov]

- 14. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]

- 16. DNA Intercalation | Pollock Research Lab [blog.richmond.edu]

- 17. topogen.com [topogen.com]

- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. DNA threading bis(9-aminoacridine-4-carboxamides): effects of piperidine sidechains on DNA binding, cytotoxicity and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cytosol mediated metabolism of the experimental antitumor agent acridine carboxamide to the 9-acridone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 9-Aminoacridine-4-carboxamide Derivatives

Abstract

The 9-aminoacridine-4-carboxamide (9-ACA) scaffold is a cornerstone in medicinal chemistry, renowned for its potent biological activities, particularly as an anticancer agent. Derivatives of this class are well-established DNA intercalating agents and inhibitors of topoisomerase II, crucial enzymes in DNA replication and repair.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 9-ACA derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles, strategic decisions in pathway selection, and field-proven protocols. We will explore the retrosynthetic logic, delve into the mechanisms of key reactions, and provide detailed, actionable experimental procedures to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 9-ACA Pharmacophore

The planar, tricyclic aromatic system of the acridine core allows it to insert, or "intercalate," between the base pairs of double-stranded DNA.[3][4] This physical obstruction disrupts DNA metabolism, inhibiting replication and transcription processes that are highly active in rapidly dividing cancer cells.[2] The addition of a protonatable amino group at the C9 position and a carboxamide side chain at the C4 position creates a pharmacophore with enhanced DNA binding affinity and the ability to inhibit critical enzymes like topoisomerase II.[5][6]

The strategic placement of these functional groups is critical. The 9-amino group, typically protonated at physiological pH, interacts with the negatively charged phosphate backbone of DNA, while the carboxamide side chain offers a versatile point for modification to fine-tune solubility, cell permeability, and target specificity.[5][7] The development of potent anticancer agents like N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (DACA) underscores the therapeutic potential of this molecular architecture. This guide will illuminate the synthetic pathways to access this privileged scaffold.

Retrosynthetic Analysis and Core Synthetic Strategies

A logical synthetic plan begins with a retrosynthetic analysis, mentally deconstructing the target molecule into simpler, commercially available precursors. For this compound, two primary disconnections lead to two major synthetic strategies.

Caption: Retrosynthetic analysis of the 9-ACA scaffold.

This analysis reveals two primary pathways for constructing the target molecule, which we will designate as Route A and Route B.

Route A: The Linear Approach (Late-Stage Amidation)

This is the most common and often most practical approach. The core acridine ring system is constructed first, followed by the sequential installation of the C9-amino group and the C4-carboxamide side chain.

Caption: Workflow for the linear synthesis of 9-ACA derivatives.

Route B: The Convergent Approach

In a convergent strategy, the amine side chain is attached to one of the precursors before the final ring-forming reaction. This can sometimes be more efficient if a large library of derivatives with a common side chain is desired.

Table 1: Comparison of Synthetic Strategies

| Feature | Route A: Linear Synthesis | Route B: Convergent Synthesis |

| Flexibility | High. Easy to create diverse C4-carboxamide and C9-amino derivatives from a common intermediate. | Lower. Best for creating diverse acridine cores with a single, pre-determined side chain. |

| Key Reactions | Ullmann Condensation, Chlorination (POCl₃), Nucleophilic Aromatic Substitution, Amide Coupling. | Amide Coupling first, then Ullmann Condensation and Cyclization. |

| Pros | Well-established, reliable, modular, and allows for late-stage diversification. | Fewer steps for a specific target; may improve overall yield in some cases. |

| Cons | Can be longer overall for a single target. Handling of potent intermediates. | Side chain must be stable to harsh cyclization conditions (e.g., hot acid). |

For the remainder of this guide, we will focus on the more versatile and widely documented Route A .

Key Synthetic Transformations: A Mechanistic Perspective

The success of Route A hinges on four critical chemical transformations. Understanding the mechanism and critical parameters of each step is paramount for troubleshooting and optimization.

Step 1: Acridone Core Formation via Ullmann Condensation

The synthesis typically begins with an Ullmann condensation (or Goldberg reaction), a copper-catalyzed cross-coupling between an aryl halide (like o-chlorobenzoic acid) and an aniline derivative.[8][9] This forms the N-phenylanthranilic acid intermediate.

-

Mechanism: The reaction involves the formation of a copper(I) species that undergoes oxidative addition to the aryl halide. The resulting organocopper complex then couples with the amine.[10]

-

Causality: The choice of a copper catalyst is historical and effective, though modern palladium-catalyzed Buchwald-Hartwig aminations can also be used.[8][11] The reaction requires a base (e.g., sodium acetate, potassium carbonate) to deprotonate the aniline and neutralize the HCl byproduct.[12][13]

-

Cyclization: The N-phenylanthranilic acid is then cyclized to form the acridone ring. This is an intramolecular electrophilic aromatic substitution, typically promoted by strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) at high temperatures.[14][15]

Step 2: Chlorination to the 9-Chloroacridine Intermediate

The acridone is a stable, high-melting solid. To activate the C9 position for nucleophilic attack, the carbonyl group is converted to a chloride. This is achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[12][16]

-

Mechanism: The acridone oxygen attacks the electrophilic phosphorus of POCl₃, initiating a sequence that ultimately replaces the C=O with a C-Cl bond, forming the highly reactive 9-chloroacridine intermediate.

-

Expertise: This reaction is often performed at reflux and must be conducted in a fume hood with appropriate safety precautions due to the corrosive and water-reactive nature of POCl₃.[12][13] The resulting 9-chloroacridine is sensitive to hydrolysis and should be handled in anhydrous conditions.[17]

Step 3: Nucleophilic Aromatic Substitution (SNAAr) at C9

The C9 position of the 9-chloroacridine is highly electron-deficient and primed for nucleophilic aromatic substitution (SNAAr). This allows for the introduction of the crucial 9-amino group.

-

Mechanism: An amine (or ammonia source) attacks the C9 carbon, displacing the chloride leaving group. The reaction is often catalyzed by phenol, which is believed to act as a proton shuttle, facilitating both the nucleophilic attack and the departure of the leaving group.

-

Causality: The electron-withdrawing nature of the ring nitrogens and the extended π-system stabilize the negatively charged intermediate (Meisenheimer complex), making the SNAAr reaction at this position particularly facile compared to other positions on the ring.[16]

Step 4: Amide Bond Formation

The final step is the formation of the carboxamide bond at C4. This is one of the most common reactions in medicinal chemistry and involves the activation of the carboxylic acid followed by reaction with the desired amine.[18]

-

Mechanism: The carboxylic acid is converted into a more reactive species, such as an acyl chloride or an active ester.[19] Common coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt), generate a highly reactive O-acylisourea intermediate that is readily attacked by the amine.[20]

-

Expertise: The choice of coupling reagent and conditions depends on the substrates. For simple amines, converting the carboxylic acid to an acyl chloride with thionyl chloride or oxalyl chloride is effective.[18] For more complex or sensitive amines, peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provide high yields with minimal side reactions.[18][20]

Detailed Experimental Protocols

The following protocols are representative procedures synthesized from established literature methods.[7][12][15] Researchers should always perform their own risk assessments and optimizations.

Protocol 1: Synthesis of Acridone-4-carboxylic acid

-

Materials: 2-chlorobenzoic acid, 2-aminobenzoic acid (anthranilic acid), anhydrous potassium carbonate, copper powder, dimethylformamide (DMF), concentrated sulfuric acid.

-

Step 1 (Ullmann Condensation): In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzoic acid (1 eq.), 2-chlorobenzoic acid (1.1 eq.), anhydrous potassium carbonate (2 eq.), and copper powder (0.1 eq.) in DMF.

-

Heat the mixture to reflux (approx. 150-160 °C) for 4-6 hours, monitoring by TLC until the starting materials are consumed.

-

Cool the reaction mixture, pour it into ice water, and acidify with concentrated HCl to a pH of ~2.

-

Collect the resulting precipitate (N-(2-carboxyphenyl)anthranilic acid) by vacuum filtration, wash with water, and dry.

-

Step 2 (Cyclization): Add the dried intermediate slowly and in portions to pre-heated concentrated sulfuric acid (100 °C).

-

Maintain the temperature at 100-110 °C for 2 hours.

-

Carefully pour the hot acid mixture onto crushed ice.

-

Collect the yellow precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude acridone-4-carboxylic acid from a suitable solvent like acetic acid or DMF/water.

Protocol 2: Synthesis of 9-Chloroacridine-4-carboxylic acid

-

Materials: Acridone-4-carboxylic acid, phosphorus oxychloride (POCl₃), toluene.

-

Procedure: In a flask protected by a calcium chloride drying tube, suspend acridone-4-carboxylic acid (1 eq.) in toluene.

-

Add phosphorus oxychloride (5-10 eq.) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours. The solid should gradually dissolve.

-

Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

-

A yellow-green precipitate of 9-chloroacridine-4-carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often used directly in the next step without extensive purification due to its reactivity.

Protocol 3: Synthesis of a Representative Target (N-(2-(diethylamino)ethyl)-9-aminoacridine-4-carboxamide)

-

Materials: 9-Chloroacridine-4-carboxylic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), N,N-diethylethylenediamine, triethylamine, phenol, ammonium carbonate.

-

Step 1 (Amide Formation): Suspend 9-chloroacridine-4-carboxylic acid (1 eq.) in anhydrous DCM. Add a catalytic amount of DMF, followed by thionyl chloride (2 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until a clear solution is formed. Remove excess SOCl₂ under reduced pressure to yield the crude 9-chloroacridine-4-carbonyl chloride.

-

In a separate flask, dissolve N,N-diethylethylenediamine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C.

-

Add a solution of the crude acyl chloride in DCM dropwise to the amine solution. Stir at 0 °C for 1 hour and then at room temperature overnight.

-

Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to obtain the crude N-(2-(diethylamino)ethyl)-9-chloroacridine-4-carboxamide.

-

Step 2 (Amination): Combine the crude chloroacridine intermediate (1 eq.), phenol (5-10 eq.), and ammonium carbonate (3 eq.).

-

Heat the mixture to 120 °C for 2-4 hours.

-

Cool the reaction, add aqueous sodium hydroxide to dissolve the phenol, and extract the product with an organic solvent like ethyl acetate or chloroform.

-

Purification: Purify the final product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the target compound.

Characterization and Data

Confirmation of the structure and purity of the synthesized derivatives is essential. Standard analytical techniques include NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Table 2: Representative Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) Highlights | Mass Spec (HRMS) [M+H]⁺ |

| Acridone-4-carboxylic acid | ~11-13 ppm (broad s, 2H, -COOH & -NH-), 7.2-8.5 ppm (m, Ar-H) | Calc: 240.0604, Found: 240.0601 |

| 9-Chloroacridine-4-carboxylic acid | 7.5-8.8 ppm (m, Ar-H), COOH proton may be broad or absent. | Calc: 258.0265, Found: 258.0262 |

| This compound | ~6.0-7.0 ppm (broad s, 2H, -NH₂), 7.3-8.6 ppm (m, Ar-H), 7.5 & 8.0 ppm (broad s, 2H, -CONH₂) | Calc: 238.0924, Found: 238.0921 |

Note: Exact chemical shifts are solvent-dependent and substitutions on the acridine ring will alter the spectra.

Conclusion

The synthesis of this compound derivatives is a well-established yet nuanced field of organic chemistry. The linear synthetic strategy, beginning with an Ullmann condensation to form the acridone core, followed by chlorination, amination, and final amide coupling, provides a robust and flexible platform for generating diverse analogues. A thorough understanding of the mechanisms and critical parameters of each step is essential for achieving high yields and purity. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize these potent and therapeutically relevant molecules.

References

-

Al-Ostoot, F. H., Al-Mulla, A., & Al-Amiery, A. A. (2022). Acridine derivatives as inhibitors/poisons of topoisomerase II. Journal of Applied Toxicology, 42(4), 544-552. [Link]

-

Atwell, G. J., Cain, B. F., Baguley, B. C., Finlay, G. J., & Denny, W. A. (1984). Potential antitumor agents. 43. Synthesis and biological activity of dibasic 9-aminoacridine-4-carboxamides, a new class of antitumor agent. Journal of Medicinal Chemistry, 27(11), 1481-1485. [Link]

-

ResearchGate. (n.d.). Acridine derivatives as inhibitors/poisons of topoisomerase II. Request PDF. [Link]

-

Bielawska, A., Bielawski, K., & Anchim, T. (2011). Novel acridine-based agents with topoisomerase II inhibitor activity suppress mesothelioma cell proliferation and induce apoptosis. Investigational New Drugs, 29(4), 535-544. [Link]

-

Allen, C. F. H., & McKee, G. H. W. (1939). 9-Aminoacridine. Organic Syntheses, 19, 6. [Link]

-

Razak, K. N. A., et al. (2015). Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. Anticancer Research, 35(10), 5365-5371. [Link]

-

Kumar, A., et al. (2012). Synthesis and anticancer study of 9-aminoacridine derivatives. Indian Journal of Pharmaceutical Sciences, 74(1), 68-73. [Link]

-

Ferguson, L. R., & Denny, W. A. (2007). Acridine-based agents with topoisomerase II activity inhibit pancreatic cancer cell proliferation and induce apoptosis. Journal of Medicinal Chemistry, 50(7), 1709-1718. [Link]

-

Denny, W. A., Atwell, G. J., & Cain, B. F. (1984). Potential Antitumor Agents. Part 43. Synthesis and biological activity of dibasic 9-aminoacridine-4-carboxamides, a new class of antitumor agent. Journal of Medicinal Chemistry, 27(11), 1481-1485. [Link]

-

Kumar, D., et al. (2011). Synthesis and biological evaluation of new this compound derivatives as anticancer agents. Arabian Journal of Chemistry, 10, S1737-S1744. [Link]

- Weinstock, L. M., et al. (2011). 9-aminoacridine derivatives, their preparation and uses.

-

Hector, S., et al. (2003). The sequence selectivity of DNA-targeted 9-aminoacridine cisplatin analogues in a telomere-containing DNA sequence. Biochemical Pharmacology, 65(9), 1479-1488. [Link]

- Le, H. T., et al. (2001). Bis(9-aminoacridine) DNA intercalating agents having antitumor activity.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine. [Link]

-

Atwell, G. J., Cain, B. F., Baguley, B. C., Finlay, G. J., & Denny, W. A. (1984). Potential antitumor agents. Part 43. Synthesis and biological activity of dibasic 9-aminoacridine-4-carboxamides, a new class of antitumor agent. Journal of Medicinal Chemistry, 27(11), 1481-1485. [Link]

-

ResearchGate. (n.d.). Synthesis of 9-chloroacridine. [Link]

-

Acheson, R. M., & Bolton, R. G. (1973). Synthesis of some acridines and 9-acridones for spectral studies. Journal of the Chemical Society, Perkin Transactions 1, 650-653. [Link]

-

Masood, R., et al. (2015). Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents. Letters in Drug Design & Discovery, 12(3), 221-228. [Link]

-

Scribd. (n.d.). Ullmann Acridine Synthesis. [Link]

-

Pitre, S. P., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1213-1220. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

Roecker, A. J., et al. (2005). Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 15(23), 5269-5273. [Link]

-

Amanote Research. (n.d.). (PDF) New 9-Aminoacridine Derivative: Synthesis, Study and. [Link]

-

Chen, Y., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(32), 4153-4156. [Link]

-

Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Lyakhov, A. S., et al. (2020). Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. Molecules, 25(4), 856. [Link]

-

Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

-

Todd, M. H., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (78), e50699. [Link]

-

Wikipedia. (n.d.). Ullmann reaction. [Link]

-

Slideshare. (n.d.). Ullmann reaction | PPTX. [Link]

Sources

- 1. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US6187787B1 - Bis(9-aminoacridine) DNA intercalating agents having antitumor activity - Google Patents [patents.google.com]

- 5. Potential antitumor agents. 43. Synthesis and biological activity of dibasic 9-aminoacridine-4-carboxamides, a new class of antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. growingscience.com [growingscience.com]

- 19. Amide Synthesis [fishersci.co.uk]

- 20. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the DNA Intercalation Properties of 9-Aminoacridine-4-carboxamide

Preamble: Beyond the Double Helix – A Molecular Wedge in Cancer Therapy

The elegant double helix of DNA, the very blueprint of life, has long been a primary target in the strategic battle against cancer. Among the myriad of small molecules designed to disrupt its function, DNA intercalators stand out for their deceptively simple yet profoundly effective mechanism. These planar aromatic compounds slide between the base pairs of DNA, acting as molecular wedges that distort the helical structure, obstruct the machinery of replication and transcription, and ultimately trigger cellular apoptosis.[1][2][3]

This guide focuses on a particularly potent and versatile class of these agents: the 9-Aminoacridine-4-carboxamides. Derivatives of this scaffold, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), have demonstrated significant antitumor activity and have been the subject of extensive research, including clinical trials.[4][5][6][7] We will dissect the core principles of their interaction with DNA, from the fundamental structural requirements to the advanced biophysical techniques used to characterize this binding. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, mechanistic understanding of how these molecules function at the molecular level, providing both theoretical grounding and practical, field-proven experimental insights.

The Intercalation Paradigm: A Structural Perspective

The ability of 9-Aminoacridine-4-carboxamide (9-AAC) to intercalate into DNA is fundamentally dictated by its molecular architecture. The core of this interaction is the planar, tricyclic aromatic acridine ring system.[8][9] This flat structure possesses the ideal geometry to insert into the space created when two adjacent base pairs in the DNA helix transiently separate, a process known as "breathing."

However, the story is more nuanced than simple insertion. The substituents on the acridine ring are critical for affinity, specificity, and biological activity.

-

The 9-Amino Group: This group is a key feature, contributing to the electronic properties of the chromophore and participating in hydrogen bonding interactions that stabilize the complex.

-

The 4-Carboxamide Side Chain: This is arguably the most critical component for modulating activity. X-ray crystallography studies have revealed that this side chain typically lies within the major or minor groove of the DNA helix.[5][10][11] Its terminal protonated amino group can form specific hydrogen bonds with the functional groups of the DNA bases, most notably the O6 and N7 atoms of guanine.[10] This interaction is a primary reason why 9-AAC derivatives show a preference for GC-rich sequences.[5][10]

The consequence of this intercalation is a significant distortion of the DNA backbone. The helix must unwind to accommodate the intercalator, leading to an increase in the distance between the flanking base pairs and an overall lengthening of the DNA molecule.[12] This structural perturbation is the root of its biological effect, creating a physical roadblock for DNA and RNA polymerases and, crucially, trapping topoisomerase enzymes, which are vital for resolving DNA supercoiling during replication.[5][6][13][14]

Caption: Mechanism of 9-AAC DNA Intercalation and Biological Consequence.

Biophysical Characterization: A Multi-Technique Approach

No single experiment can fully elucidate the complexities of a drug-DNA interaction. A robust characterization relies on a suite of biophysical techniques, each providing a unique piece of the puzzle. Here, we detail the core methodologies, presenting them as self-validating systems where the results of one experiment corroborate and enrich the others.

UV-Visible (UV-Vis) Absorption Spectroscopy

Expertise & Causality: This is often the first-line technique for confirming an intercalative binding mode. The principle lies in the interaction between the π-orbitals of the 9-AAC chromophore and the π-orbitals of the DNA base pairs. When 9-AAC intercalates, this electronic coupling restricts the vibrational and rotational freedom of the chromophore, resulting in a decrease in molar absorptivity (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromic or red shift).[15][16] This is a classic signature of intercalation.

Experimental Protocol: DNA Titration

-

Preparation: Prepare a stock solution of 9-AAC (e.g., 1 mM in DMSO) and a stock solution of high-quality calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). The buffer choice is critical; Tris provides pH stability, while NaCl mimics physiological ionic strength, which screens non-specific electrostatic interactions. Accurately determine the concentration of ctDNA spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.

-

Setup: In a 1 cm path length quartz cuvette, place a solution of 9-AAC at a fixed concentration (e.g., 20 µM) in the chosen buffer. The concentration should be chosen to give a measurable absorbance in the primary absorption band of the drug (typically ~400-440 nm).

-

Titration: Record the initial UV-Vis spectrum of the 9-AAC solution from 350-500 nm. Then, make successive additions of small aliquots (e.g., 2-5 µL) of the ctDNA stock solution. After each addition, mix thoroughly by gentle inversion and allow the solution to equilibrate for 2-3 minutes before recording the next spectrum.

-

Data Correction: The addition of DNA dilutes the 9-AAC solution. Correct the observed absorbance values for this dilution factor at each titration point.

-

Analysis: Plot the corrected absorbance at the λmax of the drug against the concentration of DNA. The resulting binding isotherm can be fitted to various models, such as the Wolfe-Shimer equation, to calculate the intrinsic binding constant (Kb).

Caption: Experimental Workflow for UV-Vis Spectroscopic Titration.

Data Presentation: Expected Spectroscopic Changes

| Parameter | Observation | Interpretation |

| λmax Shift | Bathochromic (Red) Shift of 10-20 nm | Strong electronic coupling between drug chromophore and DNA bases. |

| Absorbance | Hypochromism (20-40% decrease) | Stacking interactions and restricted motion upon intercalation. |

| Binding Constant (Kb) | Typically 105 - 106 M⁻¹ | High affinity for the DNA duplex. |

Fluorescence Spectroscopy & Ethidium Bromide (EtBr) Displacement

Expertise & Causality: While direct fluorescence titration of 9-AAC can be performed, a more robust and informative method is the competitive displacement assay using a well-characterized intercalator like Ethidium Bromide (EtBr). EtBr is a classic "molecular light switch"; its fluorescence is weak in solution but increases dramatically upon intercalation into DNA.[17][18] A compound that can compete with EtBr for the same intercalation sites will displace it back into the aqueous environment, causing a measurable quenching of the EtBr fluorescence. This provides strong evidence for an intercalative binding mode and allows for the calculation of the apparent binding constant of the competitor.[19]

Experimental Protocol: EtBr Displacement Assay

-

Preparation: Prepare solutions of ctDNA, EtBr, and the 9-AAC test compound in the same buffer system as the UV-Vis experiment.

-

Setup: In a fluorescence cuvette, prepare a solution of ctDNA (e.g., 20 µM) and EtBr (e.g., 20 µM) and incubate for 10 minutes to ensure complete binding of EtBr to the DNA.

-

Measurement: Set the spectrofluorometer with an excitation wavelength of 525 nm and record the emission spectrum from 550-700 nm. The emission maximum for DNA-bound EtBr is approximately 605 nm. Record this initial, high-intensity fluorescence.

-

Titration: Add successive aliquots of the 9-AAC stock solution to the cuvette. After each addition, mix, equilibrate for 2-3 minutes, and record the fluorescence emission spectrum.

-

Analysis: A significant decrease in fluorescence intensity at ~605 nm indicates displacement of EtBr by 9-AAC. The data can be analyzed using the Stern-Volmer equation to obtain the quenching constant (KSV) and the apparent binding constant (Kapp) can be calculated using the equation: KEtBr × [EtBr] = Kapp × [9-AAC]50%, where [9-AAC]50% is the concentration of the drug required to reduce the initial fluorescence by 50%.

Data Presentation: Typical Binding Parameters

| Parameter | Typical Value Range | Significance |

| IC50 (µM) | 1 - 20 µM | Concentration of 9-AAC required to displace 50% of bound EtBr. |

| KSV (M⁻¹) | 104 - 105 M⁻¹ | Stern-Volmer quenching constant, indicating efficiency of quenching. |

| Kapp (M⁻¹) | 105 - 107 M⁻¹ | Apparent binding constant, corroborates UV-Vis data. |

Circular Dichroism (CD) Spectroscopy

Expertise & Causality: CD spectroscopy is exceptionally sensitive to the chiral structure of macromolecules like DNA.[20][21] B-form DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity). Intercalation perturbs both of these features. The insertion of the achiral 9-AAC molecule into the chiral DNA environment can also induce a new CD signal in the absorption region of the drug itself (>300 nm), which is unequivocal proof of intimate binding.

Experimental Protocol: DNA Conformational Analysis

-

Preparation: Use a buffer with low chloride concentration (e.g., 10 mM phosphate buffer, pH 7.2), as high chloride concentrations can interfere with the CD signal. Prepare stock solutions of DNA and 9-AAC.

-

Setup: Use a CD-grade quartz cuvette with a 1 cm path length. Record a baseline spectrum of the buffer alone.

-

Measurement: Record the CD spectrum of the DNA solution (e.g., 50 µM) from 220 nm to 320 nm. This will show the characteristic B-form DNA signal.

-

Titration: Add the 9-AAC compound to the DNA solution at a desired drug/DNA ratio (e.g., 1:10, 1:5). Incubate and record the CD spectrum again.

-

Analysis: Compare the spectra. Look for changes in the intensity and position of the intrinsic DNA bands at ~245 nm and ~275 nm. An increase in the magnitude of both bands is typically observed for intercalators. Also, scan at higher wavelengths (350-500 nm) to detect any induced CD signal for the bound drug.

Conclusion: An Enduring Scaffold for Drug Discovery

The this compound scaffold represents a cornerstone in the field of DNA-interactive agents. Its potent DNA intercalation, driven by the planar acridine ring and fine-tuned by the 4-carboxamide side chain, provides a robust mechanism for inducing cytotoxicity in cancer cells.[22][23] The multi-faceted biophysical techniques detailed herein—UV-Vis spectroscopy, fluorescence displacement, and circular dichroism—form a cohesive and self-validating workflow for characterizing these interactions with precision. Understanding the structural basis, binding energetics, and conformational impact of these molecules is not merely an academic exercise; it is the foundation upon which next-generation, more effective, and more selective anticancer therapeutics can be rationally designed and developed.

References

-

Synthesis and biological evaluation of new this compound derivatives as anticancer agents. (2025). ResearchGate. [Link]

-

5,7-Disubstituted Analogues of the Mixed Topoisomerase I/II Poison N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA): DNA Binding and Patterns of Cytotoxicity. (1999). Anticancer Drug Design. [Link]

-

Synthesis and anticancer study of 9-aminoacridine derivatives. (n.d.). ScienceDirect. [Link]

-

Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. (n.d.). RSC Publishing. [Link]

-

A novel form of intercalation involving four DNA duplexes in an acridine-4-carboxamide complex of d(CGTACG)2. (n.d.). Nucleic Acids Research, Oxford Academic. [Link]

-

DNA-Binding Anticancer Drugs: One Target, Two Actions. (n.d.). MDPI. [Link]

-

Cellular uptake of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA). (n.d.). PubMed. [Link]

-

Crystal Structure of an Acridine-4-Carboxamide Complex of d(CG5BrUACG)2: A Novel Form of Intercalation Involving Four DNA Duplex. (n.d.). Advanced Photon Source. [Link]

-

Synthesis and anticancer study of 9-aminoacridine derivatives. (2012). ResearchGate. [Link]

-

Potential antitumor agents. Part 43. Synthesis and biological activity of dibasic 9-aminoacridine-4-carboxamides, a new class of antitumor agent. (n.d.). ACS Publications. [Link]

-

A novel form of intercalation involving four DNA duplexes in an acridine-4-carboxamide complex of d(CGTACG)2. (n.d.). PubMed Central. [Link]

-

Linear and circular dichroism studies of DNA-monoaminoacridine complexes. (n.d.). RSC Publishing. [Link]

-

DNA threading bis(9-aminoacridine-4-carboxamides): effects of piperidine sidechains on DNA binding, cytotoxicity and cell cycle arrest. (2008). PubMed. [Link]

-

Absorption titration of 9-aminoacridine (panel a), Cu-1 (panel b), and... (n.d.). ResearchGate. [Link]

-

Cytotoxic and DNA-damaging properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues. (n.d.). PubMed. [Link]

-

Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. (2022). National Institutes of Health. [Link]

-

Cellular uptake of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA). (n.d.). ResearchGate. [Link]

-

X-ray crystallographic study of DNA duplex cross-linking: simultaneous binding to two d(CGTACG)2 molecules by a bis(this compound) derivative. (2006). PubMed Central. [Link]

-

Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? (n.d.). PubMed. [Link]

-

Structural Requirements for DNA Intercalation and their Relevance to Drug Design. (n.d.). Taylor & Francis Online. [Link]

-

The DNA binding properties of 9-aminoacridine carboxamide Pt complexes. (2021). PubMed. [Link]

-

Square wave voltammetric study of interaction between 9-acridinyl amino acid derivatives and DNA. (2018). ResearchGate. [Link]

-

Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. (n.d.). MDPI. [Link]

-

Structure of 9-amino-[N-(2-dimethylamino)propyl]acridine-4-carboxamide bound to d(CGTACG)2. (n.d.). ResearchGate. [Link]

-

Complex formation of spin-labeled 9-aminoacridine with DNA and polynucleotides. (n.d.). PubMed. [Link]

-

New peptide conjugates with 9-aminoacridine: synthesis and binding to DNA. (n.d.). PubMed. [Link]

-

Structure of 9-amino-[N-(2-dimethylamino)propyl]acridine-4-carboxamide bound to d(CGTACG)(2). (2004). PubMed. [Link]

-

DNA binding results of compounds 9 a, 9 b and 9 j. UV/Vis DNA titration... (n.d.). ResearchGate. [Link]

-

DNA stretching in the nucleosome facilitates alkylation by an intercalating antitumour agent. (2009). EMBO Reports. [Link]

-

9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA. (2022). National Institutes of Health. [Link]

-

The interaction of aminoacridines with nucleic acids. (n.d.). ScienceDirect. [Link]

-

Intercalation (biochemistry). (n.d.). Wikipedia. [Link]

-

Chemotherapeutic potential of 9-phenyl acridine: Biophysical studies on its binding to DNA. (2010). European Journal of Medicinal Chemistry. [Link]

-

Action of intercalating agents on the activity of DNA polymerase I. (n.d.). PubMed. [Link]

-

Conformational changes in DNA upon ligand binding monitored by circular dichroism. (n.d.). PubMed. [Link]

-

Sequence specificity of the binding of 9-aminoacridine- and amsacrine-4-carboxamides to DNA studied by DNase I footprinting. (n.d.). ACS Publications. [Link]

-

Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. (n.d.). Nucleic Acids Research, Oxford Academic. [Link]

-

Thermodynamics of drug-DNA interactions. (n.d.). PubMed. [Link]

-

DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators using Ethidium Bromide Competition Fluorescent Assay. (n.d.). ResearchGate. [Link]

-

Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents. (2022). PubMed Central. [Link]

Sources

- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 4. 5,7-Disubstituted analogues of the mixed topoisomerase I/II poison N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA): DNA binding and patterns of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Cellular uptake of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Requirements for DNA Intercalation and their Relevance to Drug Design | Semantic Scholar [semanticscholar.org]

- 9. lib.ysu.am [lib.ysu.am]

- 10. A novel form of intercalation involving four DNA duplexes in an acridine-4-carboxamide complex of d(CGTACG)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray crystallographic study of DNA duplex cross-linking: simultaneous binding to two d(CGTACG)2 molecules by a bis(this compound) derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Cytotoxic and DNA-damaging properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Action of intercalating agents on the activity of DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. heraldopenaccess.us [heraldopenaccess.us]

- 19. The DNA binding properties of 9-aminoacridine carboxamide Pt complexes [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 9-Aminoacridine-4-carboxamide

Introduction

9-Aminoacridine-4-carboxamide is a heterocyclic compound featuring a tricyclic acridine core. This scaffold is of significant interest to medicinal chemists due to its role as a DNA intercalator, which forms the basis of its anti-proliferative and potential anticancer properties.[1][2] Derivatives of this molecule have been explored for their therapeutic potential, particularly in oncology, by interfering with DNA metabolism and inhibiting critical enzymes like topoisomerases.[2][3]

Understanding the physicochemical properties of this compound is paramount for researchers in drug discovery and development. These characteristics govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability. This guide provides a comprehensive overview of its core physicochemical attributes, supported by experimental protocols and theoretical insights to empower researchers in their investigations.

Molecular Structure and Core Properties

The foundational characteristics of a compound provide the context for all other physicochemical evaluations.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N₃O | PubChem CID 129485[4] |

| Molecular Weight | 237.26 g/mol | PubChem CID 129485[4] |

| IUPAC Name | This compound | PubChem CID 129485[4] |

| Appearance | Yellow needles or powder | CAMEO Chemicals[5][6] |

| Hydrogen Bond Donors | 2 (from -NH₂ and -CONH₂) | PubChem CID 129485[4] |

| Hydrogen Bond Acceptors | 3 (from N in ring, N in -NH₂, O in -CONH₂) | PubChem CID 129485[4] |

These fundamental properties, derived from its chemical structure, are the primary determinants of the compound's polarity, melting point, and crystalline structure.

Solubility Profile

Solubility is a critical determinant of a drug candidate's bioavailability and formulation. The planar, aromatic structure of this compound suggests poor aqueous solubility, a common challenge for acridine-based compounds.

Key Insights:

-

Aqueous Solubility: Generally low in neutral water due to its hydrophobic tricyclic core.[5]

-

pH-Dependent Solubility: The presence of basic nitrogen atoms (the acridine ring nitrogen and the 9-amino group) means that the compound's solubility is expected to increase significantly in acidic conditions due to the formation of soluble protonated species (salts).

-

Organic Solubility: It is freely soluble in alcohols like ethanol and soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are commonly used for in vitro screening.[5][6]

Experimental Protocol: Kinetic Solubility Assay via UV-Vis Spectroscopy

This protocol provides a high-throughput method to estimate the kinetic solubility in an aqueous buffer.

Rationale: This method is chosen for its speed and minimal compound requirement, making it ideal for early-stage discovery. It measures the concentration of the compound that remains in solution after precipitating from a DMSO stock, mimicking the conditions of many biological assays.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Buffer Addition: Add Phosphate-Buffered Saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%. Mix vigorously.

-

Equilibration: Allow the plate to equilibrate at room temperature (e.g., 2 hours) to allow for precipitation.

-

Clarification: Centrifuge the plate to pellet any precipitate.

-

Measurement: Carefully transfer the supernatant to a new UV-transparent 96-well plate. Measure the absorbance at the compound's λmax (approximately 406 nm).[7]

-

Quantification: Compare the absorbance values to a standard curve prepared in a DMSO/buffer mixture to determine the concentration of the soluble compound. The highest concentration that does not show evidence of precipitation is reported as the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Ionization (pKa) and Lipophilicity (LogP)

The interplay between a molecule's ionization state (pKa) and its lipophilicity (LogP/LogD) is fundamental to its ability to cross biological membranes and interact with targets.

-

pKa (Acid Dissociation Constant): This value indicates the pH at which a molecule is 50% ionized. This compound has multiple basic centers. The acridine ring nitrogen is the primary basic site, with a pKa around 9.99 for the parent 9-aminoacridine.[7] The 9-amino group is less basic. The carboxamide group is generally considered neutral. At physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form.

-

LogP (Partition Coefficient): This measures the ratio of the concentration of a neutral compound in a mixture of two immiscible phases (octanol and water) at equilibrium. It indicates the molecule's lipophilicity or "greasiness." A higher LogP suggests better membrane permeability but can also lead to lower aqueous solubility and higher metabolic clearance. The calculated XLogP3 for this compound is 1.7, indicating moderate lipophilicity.[4]

-

LogD (Distribution Coefficient): For ionizable compounds like this one, LogD is more relevant as it considers the partition of all species (neutral and ionized) at a specific pH. Since the compound is mostly ionized at pH 7.4, its LogD₇.₄ will be significantly lower than its LogP.

Caption: Ionization state as a function of pH.

Chemical Stability

Assessing the stability of a compound under various conditions is crucial for determining its shelf-life and suitability for development.

Key Considerations:

-

Hydrolytic Stability: The carboxamide group could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH.

-

Photostability: Acridines are known chromophores that absorb light in the visible range, making them potentially susceptible to photodegradation.[8] Solutions should be protected from light during storage and handling.

-

Oxidative Stability: The electron-rich aromatic system and amino group may be susceptible to oxidation.

Experimental Protocol: HPLC-Based Stability Assessment

Rationale: This method provides a quantitative measure of compound degradation over time by separating the parent compound from its degradants.

Methodology:

-

Sample Preparation: Prepare solutions of the compound (~10 µM) in different buffers (e.g., pH 2, pH 7.4, pH 9) and store them under controlled conditions (e.g., 37°C in the dark for hydrolytic stability; room temperature under a standardized light source for photostability).

-

Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

-

HPLC Analysis: Inject the aliquot onto a reverse-phase HPLC system with UV detection. Use a suitable gradient method (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from any new peaks (degradants).

-

Data Analysis: Calculate the peak area of the parent compound at each time point. Plot the percentage of the parent compound remaining versus time to determine its half-life (t₁/₂) under each condition.

Spectroscopic Properties

Spectroscopic analysis is essential for structural confirmation and quantification.

-

UV-Visible Spectroscopy: Acridines have characteristic absorbance spectra due to their extended π-conjugated system. 9-Aminoacridine has a characteristic λmax around 406 nm in DMF.[7] This property is useful for concentration determination using the Beer-Lambert law.

-

Fluorescence Spectroscopy: The 9-aminoacridine core is highly fluorescent, a property that has been leveraged for its use as a fluorescent probe and pH indicator.[6][8] The fluorescence is often sensitive to the local environment and pH.

-

NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance provides detailed information about the chemical structure. Spectroscopic data for various derivatives have been published, showing characteristic shifts for the aromatic protons and the atoms in the side chains.[2][9]

-

Mass Spectrometry: Provides the exact mass of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is used to confirm the identity and purity of synthesized batches.[9]

Conclusion

The physicochemical properties of this compound paint a picture of a moderately lipophilic, basic compound with low neutral aqueous solubility but characteristic and useful spectroscopic properties. Its pH-dependent solubility and potential for light sensitivity are critical considerations for researchers. The experimental frameworks provided in this guide offer robust methods for characterizing this and similar molecules, enabling a more informed and efficient drug discovery and development process. A thorough understanding of these foundational properties is the cornerstone of translating a promising chemical scaffold into a viable therapeutic agent.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and biological evaluation of new this compound derivatives as anticancer agents Source: ResearchGate URL: [Link]

-

Title: Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis and anticancer study of 9-aminoacridine derivatives Source: ScienceDirect URL: [Link]

-

Title: 9-Aminoacridine - Explore the Science & Experts Source: ideXlab URL: [Link]

-

Title: Synthesis and biological evaluation of new this compound derivatives as anticancer agents Source: Arabian Journal of Chemistry, ScienceDirect URL: [Link]

-

Title: Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Spectroscopic investigation on the interaction of 9-Aminoacridine with certain dyes Source: ResearchGate URL: [Link]

-

Title: Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold Source: MDPI URL: [Link]

-

Title: Structure-activity relationship study of 9-aminoacridine compounds in scrapie-infected neuroblastoma cells Source: ResearchGate URL: [Link]

-

Title: Synthesis, Biological Evaluation and Stability Studies of Some Novel Aza-Acridine Aminoderivatives Source: ResearchGate URL: [Link]

-

Title: 9-Aminoacridine Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: (PDF) Synthesis, Structural Characterization, Spectroscopic Properties, and Theoretical Investigations of Aminoacridine Derivatives Source: ResearchGate URL: [Link]

-

Title: New 9-Aminoacridine Derivative: Synthesis, Study and Potential Application as pH Indicator in Organic Solvents Source: ResearchGate URL: [Link]

-

Title: 9-AMINO-N-(3-(DIMETHYLAMINO)PROPYL)ACRIDINE-4-CARBOXAMIDE Source: precisionFDA URL: [Link]

- Title: 9-aminoacridine derivatives, their preparation and uses Source: Google Patents URL

-

Title: Structure of 9-amino-[N-(2-dimethylamino)propyl]acridine-4-carboxamide bound to d(CGTACG)2 Source: PubMed, National Institutes of Health URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of new this compound derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C14H11N3O | CID 129485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-AMINOACRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 90-45-9 CAS MSDS (9-AMINOACRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Fluorophore: A Technical Guide to 9-Aminoacridine-4-carboxamide as a Fluorescent Probe

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 9-Aminoacridine-4-carboxamide (9-ACA) as a fluorescent probe. This document delves into the core principles of 9-ACA's functionality, from its synthesis and photophysical properties to its practical applications in cellular and molecular analysis. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Acridine Scaffold and the Rise of 9-ACA

Acridine and its derivatives have long been a cornerstone in the development of therapeutic agents and biological probes, primarily due to their ability to intercalate into DNA.[1] This interaction forms the basis of their well-documented anticancer, antimicrobial, and anti-inflammatory activities.[1] Among these derivatives, this compound (9-ACA) has emerged as a structure of significant interest to medicinal chemists.[2] Its core structure is not only pivotal for its anti-proliferative properties but also endows it with intrinsic fluorescence, making it a powerful tool for biological investigation.[2][3] This guide will focus on the latter, exploring the utility of 9-ACA as a fluorescent probe for elucidating biological processes.

Physicochemical and Photophysical Properties of 9-ACA

The utility of a fluorescent probe is fundamentally dictated by its photophysical properties. While specific data for 9-ACA is often embedded within studies focused on its therapeutic applications, we can infer and consolidate key characteristics. The parent compound, 9-aminoacridine (9-AA), exhibits absorption maxima around 400-425 nm and emission maxima in the 450-485 nm range.[4] The carboxamide substitution at the 4-position in 9-ACA is expected to modulate these properties.

The fluorescence of 9-ACA is highly sensitive to its local environment. A key feature of acridine-based probes is the significant enhancement of fluorescence upon intercalation into the hydrophobic environment of the DNA double helix, which restricts molecular motion and reduces non-radiative decay pathways.[5] Conversely, in aqueous solutions, the fluorescence is often quenched.[6] This solvatochromism is a critical aspect of its application as a probe.

Table 1: Photophysical Properties of 9-Aminoacridine and Derivatives

| Property | 9-Aminoacridine (in Ethanol) | 9-ACA Derivative (General) | Notes |

| Absorption Maxima (λabs) | 383, 402, 425 nm[4] | ~400-430 nm | Dependent on solvent and substitution. |

| Emission Maxima (λem) | 455, 483 nm[4] | ~450-500 nm | Exhibits a Stokes shift suitable for standard filter sets. |

| Fluorescence Lifetime (τ) | 16.5 ns (monophasic)[4] | Biphasic upon surface adsorption (1.6 ns, 9.8 ns)[4] | Lifetime changes can indicate different binding modes. |

| Key Feature | Environmental Sensitivity | Enhanced fluorescence upon DNA intercalation | The carboxamide group can be functionalized for specific targeting. |

Mechanism of Action as a Fluorescent Probe

The primary mechanism by which 9-ACA functions as a fluorescent probe is through its intercalation into nucleic acids. The planar acridine ring stacks between the base pairs of DNA, a process that is both structurally and electronically favorable.[5] This intercalation has two major consequences for its fluorescence:

-